Ercalcidiol-d3
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Overview
Description
Ercalcidiol-d3, also known as 25-hydroxyergocalciferol, is a form of vitamin D2. It is a hydroxylated metabolite of ergocalciferol (vitamin D2) and plays a crucial role in the regulation of calcium and phosphate metabolism in the body. This compound is often used as a marker for vitamin D status in clinical settings and has significant implications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ercalcidiol-d3 is synthesized through the hydroxylation of ergocalciferol. The process involves the introduction of a hydroxyl group at the 25th position of the ergocalciferol molecule. This hydroxylation is typically carried out using specific enzymes such as vitamin D 25-hydroxylase, which is present in the liver. The reaction conditions often include maintaining a controlled environment to ensure the specificity and efficiency of the hydroxylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of biotechnological methods to enhance the yield and purity of the compound. This includes the use of genetically engineered microorganisms that express high levels of vitamin D 25-hydroxylase. The process is optimized to achieve large-scale production while maintaining the quality and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Ercalcidiol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form calcitriol (1,25-dihydroxyergocalciferol), the active form of vitamin D2.
Reduction: Reduction reactions can convert this compound back to ergocalciferol under specific conditions.
Substitution: The hydroxyl group at the 25th position can be substituted with other functional groups in synthetic chemistry applications.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and specific oxidases.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Calcitriol: The primary product of oxidation.
Ergocalciferol: The product of reduction.
Substituted Derivatives: Products of substitution reactions, which can have various functional groups replacing the hydroxyl group.
Scientific Research Applications
Ercalcidiol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various vitamin D analogs.
Biology: Studied for its role in calcium and phosphate metabolism.
Medicine: Used as a biomarker for vitamin D status and in the treatment of vitamin D deficiency.
Industry: Employed in the fortification of foods and dietary supplements to enhance vitamin D content.
Mechanism of Action
Ercalcidiol-d3 exerts its effects by being converted to calcitriol in the kidneys. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding leads to the modulation of gene transcription, ultimately affecting various physiological processes such as bone mineralization and immune function .
Comparison with Similar Compounds
Similar Compounds
Calcifediol (25-hydroxycholecalciferol): A hydroxylated form of vitamin D3.
Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D3.
Ergocalciferol (Vitamin D2): The parent compound of ercalcidiol-d3.
Uniqueness
This compound is unique in its specific role as a hydroxylated metabolite of vitamin D2, which allows it to serve as a precise marker for vitamin D2 status. Its ability to be converted to the active form, calcitriol, makes it crucial for maintaining calcium and phosphate balance in the body .
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i1D2,13D |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-AJMWPXNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C)O)[2H] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217467-39-4 |
Source
|
Record name | 1217467-39-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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